3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine dihydrochloride
Overview
Description
3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine dihydrochloride: is a chemical compound with the molecular formula C10H14Cl2N2 and a molecular weight of 233.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with tetrahydropyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while reduction can produce tetrahydropyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in various chemical reactions to study reaction mechanisms and pathways .
Biology: In biological research, this compound is used to study its effects on biological systems. It can be used as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a reference compound in pharmacological studies .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It may also be used in the development of new industrial processes or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2,6-bis(1,2,3-triazol-4-yl)pyridine: This compound shares the pyridine core but has different substituents, resulting in different reactivity and uses.
Uniqueness: 3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine dihydrochloride is unique due to its specific combination of the tetrahydropyridine and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h1-3,5,8,11H,4,6-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRJUFVJPFEXLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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